2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one
Description
2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one is a polycyclic heteroaromatic compound featuring a fused benzo-naphthyridine core with methyl substituents at positions 2, 4, and 5. This structure combines a naphthyridine ring (a bicyclic system with two nitrogen atoms) fused to a benzene ring, creating a planar aromatic system.
Synthetic routes for benzo[b][1,8]naphthyridinone derivatives often involve cyclization strategies. For instance, Ullmann condensation followed by cyclization with polyphosphoric acid (PPA) has been used to synthesize 4-methyl-10H-benzo[b][1,8]naphthyridin-5-one, a structurally related compound . Modifications like selenium dioxide oxidation or thionyl chloride treatment enable further functionalization (e.g., formylation or chlorination) . The target compound’s synthesis likely employs similar methodologies, with methyl groups introduced via alkylation or via pre-functionalized intermediates.
Properties
IUPAC Name |
2,4,7-trimethyl-10H-benzo[b][1,8]naphthyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-8-4-5-12-11(6-8)14(18)13-9(2)7-10(3)16-15(13)17-12/h4-7H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPAURBKWZQCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2,4,7-trimethylquinoline and suitable reagents can be used to form the desired naphthyridinone structure through a series of condensation and cyclization reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is used in biochemical assays and as a probe in studying enzyme activities and interactions.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities, is ongoing.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling pathways, depending on the specific biological context .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Methyl groups at positions 2, 4, and 7 in the target compound may optimize steric and electronic effects compared to monosubstituted analogues (e.g., 4-methyl derivative) .
- Ring Saturation : Tetrahydro derivatives (e.g., ) exhibit reduced aromaticity, altering solubility and bioavailability .
- Functional Groups : Thiourea derivatives (e.g., ) show distinct hydrogen-bonding capabilities, impacting binding to biological targets .
Physicochemical Properties
Comparative data for selected compounds:
Notes:
- Thiourea derivatives (e.g., ) exhibit lower melting points due to reduced crystallinity from flexible side chains .
Biological Activity
2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one (CAS No. 82756-19-2) is a synthetic compound belonging to the class of benzo[b][1,8]naphthyridinones. Its molecular formula is C15H14N2O, with a molecular weight of 238.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound is characterized by the following properties:
- Melting Point: 319-320 °C
- Boiling Point: Approximately 435.2 °C (predicted)
- Density: 1.187 g/cm³ (predicted)
- pKa: 4.47 (predicted)
These properties suggest its stability and potential solubility in various organic solvents, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can block essential metabolic pathways.
- DNA Synthesis Interference: It has been suggested that this compound could interfere with DNA synthesis, which is crucial for cell proliferation.
- Cell Signaling Pathway Modulation: The compound may affect various cellular signaling pathways that are vital for cell survival and function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In vitro assays demonstrated that it has cytotoxic effects on various cancer cell lines. For instance, it was shown to induce apoptosis in SISO cells with IC50 values ranging from 2.38 to 14.74 µM depending on structural modifications .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | 2.38 - 14.74 | Induces apoptosis |
| Cisplatin | 0.24 - 1.96 | Reference standard |
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Its structural similarities to known anti-inflammatory agents indicate potential efficacy in reducing inflammation-related markers in vitro.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
- Methyl substitutions at positions 2 and 4 have been correlated with increased potency against specific targets.
Comparison with Related Compounds
Comparative studies have shown that variations in substitution patterns significantly affect the biological activity of related compounds:
| Compound | Substitution Pattern | Biological Activity |
|---|---|---|
| 2,4-Dimethyl-10H-benzo[b][1,8]naphthyridin-5-one | Lacks methyl at position 7 | Reduced activity |
| 2,4,9-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one | Methyl at position 9 instead of 7 | Altered activity profile |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Apoptosis Induction: A study demonstrated that treatment with varying concentrations of the compound led to a significant increase in early and late apoptotic cells in SISO cell lines .
- Combination Therapy Research: Investigations into combination therapies involving this compound and traditional chemotherapeutics have shown synergistic effects in enhancing anticancer activity while reducing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
